molecular formula C13H11BrN4 B11770632 2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine

2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine

Cat. No.: B11770632
M. Wt: 303.16 g/mol
InChI Key: BLDQNHIVGXVBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenyl)-4-bromo-1H-benzo[d]imidazol-6-amine is a heterocyclic aromatic organic compound It consists of a benzimidazole ring substituted with an aminophenyl group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-4-bromo-1H-benzo[d]imidazol-6-amine typically involves the condensation of o-phenylenediamine with p-bromoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-4-bromo-1H-benzo[d]imidazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Aminophenyl)-4-bromo-1H-benzo[d]imidazol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-4-bromo-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, it can bind to DNA and disrupt replication or transcription, leading to cell death. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)-1H-benzimidazol-5-amine: Similar structure but lacks the bromine atom.

    2-(4-Aminophenyl)-1H-benzimidazol-2-amine: Similar structure with different substitution pattern.

    5-Amino-2-(4-aminophenyl)benzimidazole: Similar structure with an additional amino group.

Uniqueness

2-(4-Aminophenyl)-4-bromo-1H-benzo[d]imidazol-6-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C13H11BrN4

Molecular Weight

303.16 g/mol

IUPAC Name

2-(4-aminophenyl)-7-bromo-3H-benzimidazol-5-amine

InChI

InChI=1S/C13H11BrN4/c14-10-5-9(16)6-11-12(10)18-13(17-11)7-1-3-8(15)4-2-7/h1-6H,15-16H2,(H,17,18)

InChI Key

BLDQNHIVGXVBQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Br)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.